molecular formula C17H14ClN B11849994 4-Chloro-8-ethyl-2-phenylquinoline CAS No. 1155605-26-7

4-Chloro-8-ethyl-2-phenylquinoline

Cat. No.: B11849994
CAS No.: 1155605-26-7
M. Wt: 267.8 g/mol
InChI Key: CJEDSUQWKOHUJW-UHFFFAOYSA-N
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Description

4-Chloro-8-ethyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with a chlorine atom at the fourth position, an ethyl group at the eighth position, and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-ethyl-2-phenylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . For instance, the reaction between 4-chloroaniline and 2-phenylacetaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-ethyl-2-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the chlorine, ethyl, and phenyl substitutions.

    4-Chloroquinoline: Similar structure but without the ethyl and phenyl groups.

    8-Ethylquinoline: Lacks the chlorine and phenyl groups.

    2-Phenylquinoline: Lacks the chlorine and ethyl groups.

Uniqueness: 4-Chloro-8-ethyl-2-phenylquinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the ethyl and phenyl groups can influence its biological activity and solubility .

Properties

CAS No.

1155605-26-7

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

4-chloro-8-ethyl-2-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-2-12-9-6-10-14-15(18)11-16(19-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3

InChI Key

CJEDSUQWKOHUJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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